molecular formula C7H9F3N2O B1399889 1,1,1-trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol CAS No. 1338967-97-7

1,1,1-trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B1399889
CAS No.: 1338967-97-7
M. Wt: 194.15 g/mol
InChI Key: LRGJJZUHLUZLKT-UHFFFAOYSA-N
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Description

“1,1,1-trifluoro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring and a trifluoromethyl group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The trifluoromethyl group, with a strong electron-withdrawing effect, can influence the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO) .

Scientific Research Applications

1. Spectroscopy and Solvent Interactions

Research conducted by Kiefer et al. (2020) examined the behavior of imidazolium ionic liquids, including 1-butyl-3-methylimidazolium trifluoromethanesulfonate, in polar solvents like propan-1-ol. They discovered that ion pairs of the ionic liquid did not dissociate in propan-1-ol, even at high dilution, and that the propan-1-ol hydrogen bonding network was disrupted in the presence of the ionic liquid, providing insights into solvent interactions in similar chemical systems (Kiefer et al., 2020).

2. Synthesis and Biological Activity

Lebouvier et al. (2020) synthesized a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols as analogs of fluconazole, replacing one of its triazole moieties with an indole scaffold. The antifungal activity of these compounds was evaluated against Candida albicans and other Candida species, providing insights into new potential therapeutic compounds (Lebouvier et al., 2020).

3. Radiosynthesis in Medical Imaging

Suehiro et al. (2011) explored the radiosynthesis of the tumor hypoxia marker [18F]TFMISO using 1-(2-nitro-1H-imidazol-1-yl)-3-(2,2,2-trifluoroethoxy)propan-2-ol, a process relevant for expanding its role into bimodal PET/MRI probes. This research contributes to the development of novel imaging techniques in medical diagnostics (Suehiro et al., 2011).

4. Miscibility and Physicochemical Properties

Fioroni et al. (2003) studied 1,1,1-Trifluoro-propan-2-ol (TFIP), analyzing the influence of trifluoromethyl groups on the physicochemical properties of fluorinated organic molecules in water. This study provides essential data on the behavior of these molecules in aqueous solutions, relevant to various fields including material science and pharmaceuticals (Fioroni et al., 2003).

5. Synthesis of Antifungal Compounds

Chevreuil et al. (2007) synthesized new propan-2-ol derivatives with potential antifungal properties. These compounds, including imidazol-1-yl-propan-2-ols, were evaluated for their antifungal activity, contributing to the ongoing research in antifungal drug development (Chevreuil et al., 2007).

Properties

IUPAC Name

1,1,1-trifluoro-3-(2-methylimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-5-11-2-3-12(5)4-6(13)7(8,9)10/h2-3,6,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGJJZUHLUZLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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